2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N'-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide involves multiple steps, including the formation of the cyclopropyl group, the tetrahydro-2H-thiopyran ring, and the hydroxyacetimidamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic acid
- 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol
Uniqueness
Compared to similar compounds, 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-N’-hydroxyacetimidamide stands out due to its unique structure and diverse range of applications. Its specific functional groups and molecular configuration contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19N3OS |
---|---|
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
2-[cyclopropyl(thian-4-yl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H19N3OS/c11-10(12-14)7-13(8-1-2-8)9-3-5-15-6-4-9/h8-9,14H,1-7H2,(H2,11,12) |
InChI-Schlüssel |
WMMMSRIATLYYHT-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC1N(C/C(=N/O)/N)C2CCSCC2 |
Kanonische SMILES |
C1CC1N(CC(=NO)N)C2CCSCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.